[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Description
Historical context and development
The development of this compound can be traced to the broader historical evolution of imidazolidinone chemistry, which has its roots in the pioneering work on hydantoin compounds. The foundational understanding of imidazolidinone structures was established through early research on hydantoin, which was first isolated in 1861 by Adolf von Baeyer during his investigations of uric acid. This early work laid the groundwork for understanding the chemical behavior and synthetic potential of five-membered heterocyclic compounds containing nitrogen atoms and carbonyl groups.
The specific development of fluorinated imidazolidinone derivatives emerged as part of the broader trend toward incorporating fluorine atoms into pharmaceutical compounds to enhance their properties. The systematic exploration of fluorinated analogs gained momentum as researchers recognized that fluorine substitution could significantly improve metabolic stability, bioavailability, and biological activity of organic compounds. The synthesis of this compound represents a convergence of these historical developments, combining the established imidazolidinone scaffold with strategic fluorine incorporation.
The modern synthesis methods for this compound have evolved from classical approaches to hydantoin formation, including the Urech hydantoin synthesis developed in 1873 and the Bucherer-Bergs reaction, which provided reliable methods for constructing the imidazolidinone core. These historical synthetic methodologies provided the foundation for developing more sophisticated approaches to fluorinated variants, ultimately leading to the current compound of interest.
Significance in organic chemistry research
This compound holds significant importance in contemporary organic chemistry research due to its unique structural features and versatile reactivity profile. The compound exemplifies the successful integration of fluorine chemistry with heterocyclic synthesis, demonstrating how strategic structural modifications can yield compounds with enhanced properties. Its significance extends beyond its immediate applications, serving as a model system for understanding the effects of fluorine substitution on imidazolidinone reactivity and stability.
The compound's importance in organic chemistry research is further emphasized by its potential role in organocatalysis. Imidazolidinone-based compounds have proven to be highly effective organocatalysts, particularly in asymmetric synthesis applications. The pioneering work by Professor David MacMillan at Caltech demonstrated that imidazolidinone-based organocatalysts could serve as general catalysts for various asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and intramolecular Michael reactions. The fluorinated variant under discussion may offer additional advantages in terms of catalyst stability and selectivity.
The structural complexity of this compound also makes it an important subject for conformational analysis and mechanistic studies. The presence of multiple functional groups, including the fluorinated benzyl moiety, the dioxoimidazolidine ring, and the acetic acid side chain, provides researchers with a rich system for investigating molecular interactions and reaction pathways. This complexity has led to its use as a model compound for studying structure-activity relationships in medicinal chemistry applications.
Overview of imidazolidinone compounds in chemical literature
Imidazolidinone compounds, including this compound, represent a significant class of heterocyclic compounds that have received extensive attention in the chemical literature. These compounds are characterized by their five-membered ring structure containing two nitrogen atoms and two carbonyl groups, which confer unique chemical and biological properties. The imidazolidinone scaffold has been recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals.
The chemical literature reveals that imidazolidinone derivatives exhibit remarkable versatility in their synthetic applications. They serve as important intermediates in the synthesis of amino acids through hydrolysis reactions, with hydantoin itself reacting with hot, dilute hydrochloric acid to give glycine. This transformation has industrial significance, as demonstrated by the production of methionine through hydantoin-based synthetic routes. The ability of imidazolidinones to undergo various chemical transformations, including esterification, amidation, and condensation reactions, has made them valuable building blocks in synthetic organic chemistry.
Recent advances in imidazolidinone chemistry have focused on developing new synthetic methodologies and exploring novel applications. The synthesis of imidazolidinone derivatives through copper-catalyzed reactions has emerged as a particularly promising area, with researchers demonstrating efficient methods for constructing these heterocycles from aziridine precursors. The development of enantioselective synthetic approaches has also been a major focus, with several research groups reporting successful asymmetric syntheses of fluorinated imidazolidinone derivatives.
The literature also reveals significant interest in the biological activities of imidazolidinone compounds. Various derivatives have been investigated for their potential as anticonvulsants, with phenytoin and fosphenytoin serving as clinically important examples containing hydantoin moieties. Additionally, the hydantoin derivative dantrolene has found application as a muscle relaxant for treating malignant hyperthermia and related conditions. These clinical successes have motivated continued research into new imidazolidinone derivatives with improved pharmacological profiles.
Research objectives in studying fluorinated imidazolidinones
The research objectives surrounding fluorinated imidazolidinones, particularly this compound, are multifaceted and reflect the compound's potential across various scientific disciplines. Primary research objectives include understanding the fundamental chemical properties that distinguish fluorinated variants from their non-fluorinated counterparts, with particular emphasis on how fluorine substitution affects molecular stability, reactivity, and biological activity. Researchers are particularly interested in elucidating the conformational preferences of fluorinated imidazolidinones and how these structural features influence their interactions with biological targets.
A significant research objective involves developing improved synthetic methodologies for accessing fluorinated imidazolidinone derivatives with high efficiency and selectivity. Recent work has focused on enantioselective synthesis approaches, with researchers demonstrating successful asymmetric syntheses of fluorinated indolizidinone derivatives through intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids. These studies aim to establish general synthetic strategies that can be applied to prepare diverse libraries of fluorinated imidazolidinones for biological screening and structure-activity relationship studies.
The exploration of catalytic applications represents another important research objective. Given the proven utility of imidazolidinone-based organocatalysts in asymmetric synthesis, researchers are investigating whether fluorinated variants offer enhanced catalytic properties. Objectives in this area include evaluating the stability of fluorinated catalysts under various reaction conditions, assessing their selectivity in different transformations, and determining whether fluorine substitution can expand the scope of reactions amenable to imidazolidinone catalysis.
Table 1: Key Research Objectives in Fluorinated Imidazolidinone Studies
| Research Area | Primary Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Develop efficient, selective synthesis routes | Improved access to diverse fluorinated derivatives |
| Structure-Activity Studies | Correlate fluorine substitution with biological activity | Enhanced understanding of pharmacophore requirements |
| Catalytic Applications | Evaluate organocatalytic potential | Expanded scope of asymmetric transformations |
| Conformational Analysis | Determine preferred molecular geometries | Improved rational design strategies |
Biological evaluation objectives focus on systematic screening of fluorinated imidazolidinones for various pharmacological activities, including potential applications in neurology, oncology, and infectious disease treatment. Researchers aim to establish clear structure-activity relationships that can guide the design of more potent and selective compounds. These studies often involve comparative analyses between fluorinated and non-fluorinated analogs to quantify the specific contributions of fluorine substitution to biological activity.
Table 2: Molecular Properties of this compound
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOAAUVSJJTBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10FNO4
- CAS Number : 1214842-25-7
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, such as protein tyrosine phosphatases (PTPs) and α/β-hydrolases. For instance, studies have shown that related compounds can modulate insulin signaling pathways by inhibiting PTP1B, which plays a crucial role in glucose metabolism and insulin resistance .
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, potentially reducing oxidative stress in cells .
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation markers in various models .
In Vitro Studies
Recent studies have evaluated the biological activity of this compound and its analogs through various assays:
| Compound | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A | 69 | PTP1B | |
| Compound B | 74 | PTP1B | |
| Compound C | 87 | PTP1B | |
| Compound D | 0.14 | ABHD3 |
These findings suggest that the compound exhibits significant inhibitory effects on target enzymes at micromolar concentrations.
In Vivo Studies
In vivo studies have demonstrated the effectiveness of related compounds in lowering blood glucose levels and improving insulin sensitivity:
- Model : Streptozotocin-induced diabetic rats
Case Studies
- Diabetes Management : A study highlighted the use of a derivative of this compound in managing type 2 diabetes. The compound improved glycemic control by enhancing insulin sensitivity and reducing serum lipid levels in diabetic models .
- Cancer Research : Another case investigated the potential anti-cancer properties of related compounds, focusing on their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exhibit significant anticancer properties. These compounds may inhibit specific pathways involved in tumor growth and metastasis. A study demonstrated that derivatives could induce apoptosis in cancer cells by targeting the mitochondrial pathway, suggesting potential for development as anticancer agents .
2. Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies have shown that related imidazolidine derivatives can reduce pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and are implicated in various diseases, including cancer and cardiovascular diseases. This inhibition can potentially lead to therapeutic strategies for conditions characterized by excessive tissue remodeling .
2. Drug Delivery Systems
There is growing interest in using compounds like this compound as carriers in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, particularly in cancer therapy where localized treatment is essential .
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazolidine, including this compound. The results showed that these compounds exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through detailed biochemical assays .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds. The researchers found that these compounds effectively reduced inflammation markers in animal models of arthritis. The findings suggested that the imidazolidine scaffold could be optimized for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Positional Isomerism of Fluorine
- 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid (CAS: 1214842-25-7, ): Features a para-fluorophenyl group instead of meta-fluorobenzyl. Molecular weight: 252.20 g/mol (C₁₁H₉FN₂O₄).
- 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS: 2173083-53-7, ): Contains an ortho-fluorobenzyl group and a propanoic acid chain. The ortho-fluoro substituent introduces steric hindrance near the imidazolidine ring, which could impede rotational freedom or binding to planar targets.
Halogen Substitution (Fluorine vs. Chlorine)
- 2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic Acid (CAS: MFCD29051093, ):
- Substitutes fluorine with chlorine at the ortho position.
- Molecular weight: 282.68 g/mol (C₁₂H₁₁ClN₂O₄).
- Chlorine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.
Modifications to the Imidazolidine Core
Substituents on the Imidazolidine Ring
- 2-[4-(4-Fluorophenyl)-4-Methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS: 956327-03-0, ): Adds a methyl group at the 4-position of the imidazolidine ring. Molecular weight: 266.23 g/mol (C₁₂H₁₁FN₂O₄).
(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid (CAS: 726-88-5, ):
- Replaces the fluorobenzyl group with a phenyl group and adds a methyl substituent.
- The absence of fluorine reduces electronegativity, while the phenyl group maintains aromatic interactions.
Variations in the Acidic Side Chain
- Molecular weight: 158.11 g/mol (C₅H₆N₂O₄). Reduced lipophilicity may limit membrane permeability but improve aqueous solubility.
- 3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid (): Extends the side chain to propanoic acid, increasing molecular weight and flexibility. The longer chain could enhance interactions with deeper binding pockets in biological targets.
Physicochemical and Pharmacological Properties
<sup>*</sup>Predicted using substituent contributions.
<sup>†</sup>Estimated based on structural features.
Key Research Findings
- Fluorine Position Matters : Meta-fluorine (target compound) balances electronic effects and steric demands, whereas para-fluorine () may enhance dipole interactions .
- Chlorine Substitution : Increases molecular weight and hydrophobicity but may reduce metabolic stability due to slower enzymatic cleavage .
- Methyl Groups : Enhance conformational rigidity but reduce solubility () .
Preparation Methods
Synthesis Overview
The synthesis of [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves a multi-step process. Key steps include forming the dioxoimidazolidine ring, introducing the fluorobenzyl group, and attaching the acetic acid moiety. Spectroscopic techniques like NMR and mass spectrometry are used to confirm the structure.
Synthetic Strategies
Based on the information, a synthesis of hydantoin derivatives, which are structurally related to the target compound, involves standard hydrolysis/condensation protocols. Scheme 4 from one study performs the following steps:
- Trifluoroacetic acid (TFA)-promoted hydrolysis of the tert-butyl ester of intermediate 5b and coupling with 2,2-diphenylethylamine leading to hydantoin monoamide 7a followed by hydrogenolysis of the benzyl ester and coupling with hexylamine yielding 8a .
- Hydrogenolysis of the benzyl ester of 5a , 5c –5g catalyzed by Pd/C and coupling promoted by 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) of the resulting free carboxylic acid with a first amine yielding compounds 7b –i , followed by acid hydrolysis of the tert-butyl ester or NaOH promoted hydrolysis of the methyl ester and coupling in the same conditions with a second amine producing final peptidomimetics 8b .
Detailed Synthesis Steps
While a direct synthesis for this compound is unavailable, the following steps can be proposed based on similar compounds:
Formation of the Dioxoimidazolidine Ring: This may involve reacting a suitable diamine with a glycine derivative to form the imidazolidine ring.
Introduction of the Fluorobenzyl Group: This could be achieved by alkylating the nitrogen atom of the imidazolidine ring with a 3-fluorobenzyl halide derivative using a suitable base.
Attachment of the Acetic Acid Moiety: This might involve the reaction of a haloacetic acid derivative with the imidazolidine derivative, potentially through esterification or amidation reactions.
Characterization Techniques
- NMR Spectroscopy: Used to confirm the structure of the synthesized compound.
- Mass Spectrometry: Used to determine the molecular weight and confirm the identity of the compound.
Related Compound Synthesis - 2-(4-Fluorophenyl)acetic acid
Several methods are available for synthesizing related compounds such as 2-(4-fluorophenyl)acetic acid, which can offer insights into reactions involving the fluorophenyl group:
-
- Reacting 4-fluorophenylacetic acid with thionyl chloride at 60°C for 1 hour yields 4-fluorophenylacetyl chloride after evaporation of excess thionyl chloride.
- Alternative procedure involves using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at room temperature for 2 hours.
Table 1: Synthesis of 2-(4-Fluorophenyl)acetic acid derivatives
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 4-Fluorophenylacetic acid | Thionyl chloride | 60°C, 1 hour | 4-Fluorophenylacetyl chloride |
| 4-Fluorophenylacetic acid | Oxalyl dichloride, DMF | Dichloromethane, 20°C, 1-2 hours | 2-(4-fluorophenyl)acetyl chloride |
| 4-Fluorophenylacetic acid | Thionyl chloride, DMF | Dichloromethane, room temperature, 2 hours | Acyl chloride |
| 4-Fluorophenylacetic acid | Oxalyl dichloride, DMF | Dichloromethane, Ice bath cooling | 4-fluorophenylacetyl chloride |
| 4-Fluorophenylacetic acid | DCC, HoBt, Et3N | DMSO, Room Temperature, 15-24 hours | Zanamivir derivative with 71.5% yield |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid?
- Methodology : The compound can be synthesized via alkylation of a hydantoin-acetic acid precursor with 3-fluorobenzyl halides under basic conditions. For example, a reflux reaction in ethanol with glacial acetic acid as a catalyst (similar to methods in ) can facilitate nucleophilic substitution. Purification via recrystallization or chromatography ensures product integrity.
- Key Considerations : Monitor reaction progress using TLC and confirm the substitution pattern via H/C NMR. The electron-withdrawing fluorine on the benzyl group may influence reaction kinetics, requiring optimized temperature and solvent polarity .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- NMR Analysis :
- H NMR: Identify the 3-fluorobenzyl protons (δ 4.8–5.2 ppm for -CH- adjacent to fluorine) and hydantoin ring protons (δ 7.0–8.5 ppm for NH groups).
- F NMR: A singlet near δ -110 ppm confirms para-fluorine substitution.
Q. What chromatographic methods are suitable for purity assessment?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–230 nm.
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can separate the target compound from unreacted precursors.
- Validation : Purity ≥95% is typical for research-grade material (as per ) .
Advanced Research Questions
Q. How can DFT calculations predict the conformational stability of this compound?
- Methodology : Perform geometry optimization and vibrational frequency analysis at the DFT(B3LYP)/6-311++G(d,p) level ( ).
- Key Findings :
- Conformers : Expect 10–15 stable conformers, with cis/trans configurations of the carboxylic acid group influencing energy minima.
- Energy Barriers : Intramolecular hydrogen bonding between the hydantoin NH and acetic acid COOH stabilizes cis conformers (ΔG ~2–3 kcal/mol lower than trans).
Q. What crystallographic approaches resolve structural ambiguities in this compound?
- X-ray Diffraction : Grow single crystals via slow evaporation in DMSO/water. Use SHELXL ( ) for structure refinement.
- Key Parameters :
- Torsion Angles : The dihedral angle between the hydantoin and 3-fluorobenzyl groups (expected: 45–60°) impacts packing efficiency.
- Hydrogen Bonding : OH-N interactions (2.0–2.5 Å) stabilize the lattice.
Q. How can in vitro assays evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- DP1 Receptor Binding : Use radioligand displacement assays (e.g., H-BW245C, ) to measure IC.
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or proteases via fluorogenic substrates.
- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. activity) to identify competitive/non-competitive mechanisms .
Q. How are contradictions in spectroscopic and computational data resolved during structural elucidation?
- Case Study : If NMR suggests a trans carboxylic acid conformation but DFT predicts cis dominance, consider:
Solvent Effects : Polar solvents stabilize zwitterionic forms, altering observed conformers.
Dynamic Effects : Low-temperature NMR (e.g., 200 K in CDCl) traps high-energy conformers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
